molecular formula C44H66O8 B1249406 1,24-Tetracosanediol diferulate

1,24-Tetracosanediol diferulate

Cat. No.: B1249406
M. Wt: 723 g/mol
InChI Key: JVYGWGTXGGTEAZ-WWQQVGJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,24-Tetracosanediol diferulate is a novel lignanamide identified in scientific research. It was isolated from the seeds of Hyoscyamus niger L. (black henbane), a plant with a history of ethnobotanical use . As a new structure, its specific biological mechanisms and full research value are still being explored. It is characterized as a ferulic acid derivative of a long-chain aliphatic diol, a structural class often investigated for their potential bioactive properties . Current research interest in this compound is foundational, focusing on its role as a natural product and its potential interaction with biological systems. Researchers are utilizing this compound for phytochemical studies, investigations into plant defense mechanisms, and preliminary screens for bioactive natural products. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

Molecular Formula

C44H66O8

Molecular Weight

723 g/mol

IUPAC Name

24-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxytetracosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C44H66O8/c1-49-41-35-37(25-29-39(41)45)27-31-43(47)51-33-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-34-52-44(48)32-28-38-26-30-40(46)42(36-38)50-2/h25-32,35-36,45-46H,3-24,33-34H2,1-2H3/b31-27+,32-28+

InChI Key

JVYGWGTXGGTEAZ-WWQQVGJXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC2=CC(=C(C=C2)O)OC)O

Synonyms

1,24-tetracosanediol diferulate
1,24-tetracosanedioldiferulate

Origin of Product

United States

Q & A

Q. How is 1,24-Tetracosanediol diferulate structurally characterized in natural product research?

Methodological Answer: Structural elucidation relies on spectroscopic techniques. For example, 1H NMR^1\text{H NMR}, UV, MS, and IR spectroscopy are used to confirm the presence of feruloyl groups and the tetracosanediol backbone. Comparisons with authentic samples or literature data (e.g., [α]D_D values) are critical for validation .

Q. What are the primary natural sources of 1,24-Tetracosanediol diferulate, and how are they identified?

Methodological Answer: The compound is isolated from Garcinia multiflora and Hyoscyamus niger seeds using solvent extraction (e.g., methanol or ethanol), followed by chromatographic separation (silica gel, HPLC). Identification involves cross-referencing spectral data with known databases (e.g., LMSD entries) and verifying yields (e.g., 0.0002% dry weight from H. niger) .

Q. What analytical methods are recommended for quantifying 1,24-Tetracosanediol diferulate in complex mixtures?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 280–320 nm (for feruloyl moieties) is standard. Gas chromatography-mass spectrometry (GC-MS) may be used for derivatized samples. Calibration requires pure reference standards, and purity thresholds (>98% by GC) must be validated .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for 1,24-Tetracosanediol diferulate?

Methodological Answer: Discrepancies (e.g., anti-inflammatory activity vs. cytotoxic inactivity) arise from assay conditions. For example:

  • NF-κB inhibition: Use LPS-induced RAW264.7 macrophages with luciferase reporters to measure dose-dependent effects (IC50_{50} calculations) .
  • Cytotoxicity: Test across cell lines (e.g., LNCaP) with prolonged exposure (24–72 hours) and confirm via MTT/WST-1 assays. Inactive results (IC50_{50} >100 μM) suggest cell-type specificity .

Q. What experimental strategies optimize the isolation of 1,24-Tetracosanediol diferulate from low-yield natural sources?

Methodological Answer:

  • Enrichment : Use liquid-liquid partitioning (ethyl acetate/water) to concentrate phenolic derivatives.
  • Chromatography : Combine size-exclusion (Sephadex LH-20) with reverse-phase HPLC (C18 columns) to improve resolution .
  • Yield Enhancement : Screen plant tissues seasonally; seeds of H. niger show higher yields than leaves .

Q. How can mechanistic studies elucidate the role of 1,24-Tetracosanediol diferulate in NF-κB pathway modulation?

Methodological Answer:

  • Gene Expression : Perform qPCR/Western blotting for NF-κB targets (e.g., COX-2, iNOS) in LPS-stimulated macrophages .
  • Pathway Inhibition : Use inhibitors (e.g., BAY 11-7082) to compare suppression mechanisms.
  • Docking Studies : Model interactions with IκB kinase (IKKβ) using molecular dynamics simulations .

Data Interpretation and Experimental Design

Q. How should researchers address low solubility of 1,24-Tetracosanediol diferulate in in vitro assays?

Methodological Answer:

  • Solubilization : Use dimethyl sulfoxide (DMSO) at ≤0.1% v/v to avoid cytotoxicity. Validate solubility via dynamic light scattering (DLS).
  • Vehicle Controls : Include DMSO-only groups to rule out solvent artifacts .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in anti-inflammatory studies?

Methodological Answer:

  • ANOVA : Apply two-way ANOVA to assess treatment × dose interactions (e.g., LPS vs. compound effects) .
  • Post Hoc Tests : Use Tukey’s HSD for multiple comparisons. Report effect sizes (e.g., Cohen’s d) for translational relevance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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